molecular formula C9H9NO3 B8563775 Methyl 4-formyl-6-methylpicolinate

Methyl 4-formyl-6-methylpicolinate

Cat. No. B8563775
M. Wt: 179.17 g/mol
InChI Key: DPJKJMXHURHYEU-UHFFFAOYSA-N
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Patent
US08299267B2

Procedure details

To a stirring solution of 216 mg (1.20 mmol) of methyl 4-formyl-6-methylpicolinate in 4 mL of DMF was added 790 mg (1.29 mmol) of Oxone. After about 2 h, 5 mL of 1N HCl and 5 mL of H2O were added, and the aqueous layer was extracted with EtOAc (3×). The combined extracts were dried over Na2SO4, filtered, and concentrated. The desired product (2-(methoxycarbonyl)-6-methylisonicotinic acid) was used in the next reaction without further purification.
Quantity
216 mg
Type
reactant
Reaction Step One
Name
Quantity
790 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:8]=[C:7]([CH3:9])[N:6]=[C:5]([C:10]([O:12][CH3:13])=[O:11])[CH:4]=1)=[O:2].[OH:14]OS([O-])=O.[K+].Cl.O>CN(C=O)C>[CH3:13][O:12][C:10]([C:5]1[CH:4]=[C:3]([CH:8]=[C:7]([CH3:9])[N:6]=1)[C:1]([OH:14])=[O:2])=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
216 mg
Type
reactant
Smiles
C(=O)C1=CC(=NC(=C1)C)C(=O)OC
Name
Quantity
790 mg
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The desired product (2-(methoxycarbonyl)-6-methylisonicotinic acid) was used in the next reaction without further purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
COC(=O)C=1C=C(C(=O)O)C=C(N1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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